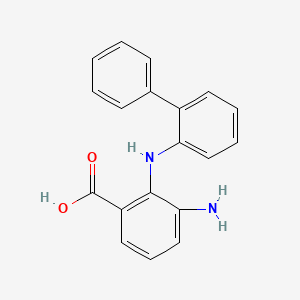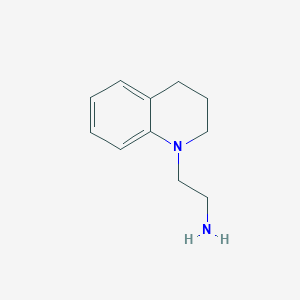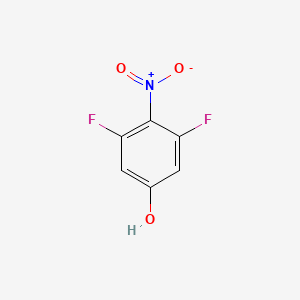
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Vue d'ensemble
Description
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane is a chiral amine with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its two phenyl groups and a tertiary butyl group attached to a central carbon, making it a bulky and sterically hindered molecule. Its chirality and structural complexity make it a valuable intermediate in the synthesis of various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and tert-butylamine.
Reductive Amination: Benzophenone is subjected to reductive amination with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride. This step forms the intermediate 3,3-dimethyl-1,1-diphenylbutan-2-one.
Chiral Resolution: The intermediate is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and continuous flow systems to perform the reductive amination efficiently.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Amides, ureas.
Applications De Recherche Scientifique
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its chiral nature.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-2-Amino-3,3-dimethyl-1,1-diphenylbutane: The enantiomer of the compound with different biological activities.
2-Amino-3,3-dimethyl-1,1-diphenylpropane: A structurally similar compound with a shorter carbon chain.
2-Amino-3,3-dimethyl-1,1-diphenylpentane: A compound with a longer carbon chain.
Uniqueness
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs. Its bulky structure also provides steric hindrance, influencing its reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(2S)-3,3-dimethyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRLMXUCFVPFGS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584265 | |
| Record name | (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-91-2 | |
| Record name | (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[hydroxy(phenylmercuriooxy)boranyl]oxy-phenylmercury](/img/structure/B1602309.png)

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)





![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)



